An In-depth Technical Guide to (S)-TNG260: A Selective CoREST Complex Inhibitor for STK11-Mutant Cancers
An In-depth Technical Guide to (S)-TNG260: A Selective CoREST Complex Inhibitor for STK11-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-TNG260 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex.[1] By specifically inhibiting the histone deacetylase 1 (HDAC1) subunit within the CoREST complex, TNG260 offers a novel therapeutic strategy for cancers with loss-of-function mutations in the STK11 gene.[2] Such mutations are associated with an immune-evasive tumor microenvironment and resistance to immune checkpoint inhibitors.[3] Preclinical studies have demonstrated that TNG260 reprograms the tumor microenvironment, enhances anti-tumor immunity, and sensitizes STK11-mutant tumors to anti-PD-1 therapy.[3] A Phase 1/2 clinical trial (NCT05887492) is currently evaluating the safety and efficacy of TNG260 in combination with pembrolizumab in patients with advanced solid tumors harboring STK11 mutations.[4] This guide provides a comprehensive overview of the (S)-TNG260 CoREST complex inhibition pathway, including its mechanism of action, preclinical data, and detailed experimental protocols.
The CoREST Complex: A Key Regulator of Gene Expression
The CoREST complex is a multiprotein assembly that plays a critical role in the epigenetic regulation of gene expression. Its core components include:
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REST (RE1-Silencing Transcription factor): A DNA-binding protein that recruits the CoREST complex to specific gene promoters.
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RCOR1 (REST Corepressor 1): A scaffold protein that holds the complex together.
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HDAC1/2 (Histone Deacetylase 1/2): Enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.
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LSD1 (Lysine-Specific Demethylase 1): An enzyme that removes methyl groups from histones, further contributing to gene silencing.
The CoREST complex is essential for normal development, particularly in neurogenesis, but its dysregulation has been implicated in various cancers.
(S)-TNG260: Mechanism of Action
(S)-TNG260 is a highly selective inhibitor of the deacetylase activity of the CoREST complex. Its mechanism of action can be summarized as follows:
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Selective Binding: TNG260 selectively binds to and inhibits HDAC1 within the CoREST complex. It exhibits significant selectivity over other HDAC-containing complexes, such as NuRD and Sin3, and other HDAC isoforms like HDAC3.[5]
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Histone Hyperacetylation: Inhibition of HDAC1 by TNG260 leads to an accumulation of acetylated histones at CoREST-target genes.
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Chromatin Remodeling and Gene Expression: The increased histone acetylation results in a more open chromatin structure, leading to the transcriptional reprogramming of cancer cells.[4]
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Immunomodulation of the Tumor Microenvironment: In STK11-mutant cancers, TNG260-mediated gene expression changes lead to:
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Altered Cytokine and Chemokine Profile: Increased expression of T-cell recruiting chemokines.
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Reduced Immunosuppressive Cells: Decreased infiltration of regulatory T cells (Tregs) into the tumor.
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Enhanced Anti-Tumor Immunity: Increased activation and infiltration of cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells.
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Synergy with Anti-PD-1 Therapy: By reversing the immune-evasive phenotype of STK11-mutant tumors, TNG260 sensitizes them to the effects of anti-PD-1 checkpoint inhibitors like pembrolizumab.
Below is a diagram illustrating the (S)-TNG260 CoREST complex inhibition pathway.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of (S)-TNG260.
Table 1: In Vitro Potency and Selectivity of (S)-TNG260
| Target | Assay Type | IC50 (nM) | Selectivity vs. CoREST | Reference |
| CoREST Complex | Biochemical Deacetylase Assay | 5 | - | [6] |
| NuRD Complex | Biochemical Deacetylase Assay | >2500 | >500-fold | [5] |
| Sin3 Complex | Biochemical Deacetylase Assay | >2500 | >500-fold | [5] |
| HDAC1 | Cellular NanoBRET Assay | 5 | - | [6] |
| HDAC3 | Cellular NanoBRET Assay | 50 | 10-fold | [5] |
Table 2: In Vivo Efficacy of (S)-TNG260 in Syngeneic Mouse Models
| Mouse Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions | Reference |
| MC38 (STK11-mutant) | TNG260 + anti-PD-1 | Not Reported | 5/8 mice | [6] |
Key Experimental Protocols
This section provides an overview of the key experimental protocols used in the preclinical evaluation of (S)-TNG260. For full, detailed protocols, please refer to the supplementary materials of the cited publications.
Biochemical Deacetylase Assay
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Objective: To determine the in vitro potency of TNG260 against purified HDAC enzymes and complexes.
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Methodology:
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Recombinant HDAC enzymes (HDAC1, HDAC2, HDAC3/NCoR2) and immunoprecipitated CoREST, NuRD, and Sin3 complexes from A549 cells are used.
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Enzymes/complexes are pre-incubated with a dose range of TNG260 for 3 hours at room temperature.
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The deacetylase reaction is initiated by the addition of a fluorogenic HDAC substrate (e.g., from an Enzo Life Science Fluor de Lys kit).
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Fluorescence is measured using a plate reader (e.g., SpectraMax).
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IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
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Cellular NanoBRET™ Target Engagement Assay
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Objective: To assess the target engagement and potency of TNG260 against specific HDAC isoforms in a cellular context.
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Methodology:
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HEK293 cells are transfected with plasmids encoding NanoLuc®-tagged HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.).
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Cells are incubated with a specific NanoBRET™ tracer molecule and varying concentrations of TNG260 for 3 hours.
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The BRET signal is measured. The binding of TNG260 to the NanoLuc®-HDAC fusion protein displaces the tracer, leading to a decrease in BRET.
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IC50 values are determined by plotting the BRET ratio against the TNG260 concentration.
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The following diagram illustrates the workflow for the NanoBRET™ Target Engagement Assay.
In Vivo Syngeneic Mouse Model Studies
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Objective: To evaluate the anti-tumor efficacy of TNG260 alone and in combination with anti-PD-1 therapy in an immunocompetent mouse model.
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Methodology:
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Tumor Cell Implantation: Syngeneic tumor cells with a specific genetic background (e.g., MC38 with STK11 mutation) are implanted subcutaneously into immunocompetent mice of the same strain (e.g., C57BL/6).
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Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
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Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups. TNG260 is typically administered orally, while anti-PD-1 antibodies are given via intraperitoneal injection.
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Efficacy Assessment: Tumor growth is monitored throughout the study. Efficacy is assessed by tumor growth inhibition and the number of complete tumor regressions.
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Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry.
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RNA Sequencing and Cytokine Profiling
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Objective: To characterize the transcriptional changes and the cytokine/chemokine profiles in tumor cells and the tumor microenvironment following TNG260 treatment.
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Methodology:
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Sample Collection: Tumor tissue or cultured tumor cells are collected after treatment with TNG260.
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RNA Extraction: Total RNA is extracted from the samples.
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Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced using a high-throughput sequencing platform.
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Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways modulated by TNG260.
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Cytokine Profiling: The levels of various cytokines and chemokines in cell culture supernatants or tumor lysates are quantified using multiplex immunoassays (e.g., Luminex).
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Clinical Development
(S)-TNG260 is currently being evaluated in a Phase 1/2 clinical trial (NCT05887492).
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Title: A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of TNG260 as Single Agent and in Combination With an Anti-PD-1 Antibody In Patients With STK11 Mutated Advanced Solid Tumors.[5]
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Interventions:
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TNG260: Oral administration.
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Pembrolizumab: Intravenous infusion.
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Primary Objectives:
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To determine the recommended Phase 2 dose (RP2D) of TNG260.
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To evaluate the safety and tolerability of TNG260 alone and in combination with pembrolizumab.
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Key Eligibility Criteria:
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Patients with locally advanced or metastatic solid tumors with a documented STK11 loss-of-function mutation.
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Conclusion
(S)-TNG260 represents a promising and innovative approach to cancer therapy, particularly for the underserved population of patients with STK11-mutant tumors. By selectively targeting the CoREST complex, TNG260 remodels the tumor immune microenvironment, transforming "cold" tumors into "hot" tumors that are responsive to immune checkpoint blockade. The ongoing clinical trial will provide crucial insights into the safety and efficacy of this novel therapeutic strategy. This technical guide provides a comprehensive resource for researchers and clinicians interested in the science and development of (S)-TNG260.
References
- 1. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 2. Syngeneic Tumor Mouse Models - Drug Efficacy Testing - InnoSer [innoserlaboratories.com]
- 3. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 4. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]
- 5. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of activity-based probes for proteomic profiling of histone deacetylase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
